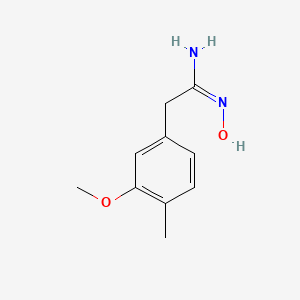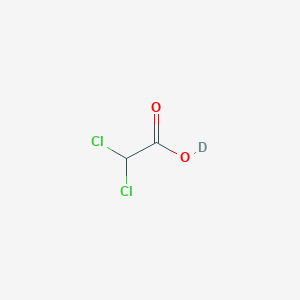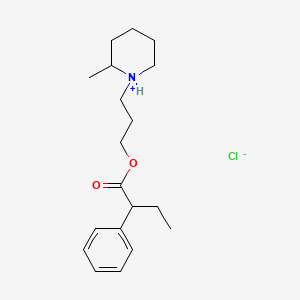
Zeolite A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the formula Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂O, representing its most common hydrated sodium form . Zeolite A is widely recognized for its ion-exchange properties, making it a valuable material in various industrial applications, including water softening, gas separation, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zeolite A is typically synthesized through hydrothermal crystallization of reactive alkali metal aluminosilicate gels. The process involves mixing sodium aluminate, sodium silicate, and water under alkaline conditions (pH > 12) at temperatures around 100°C . The reaction mixture is then subjected to autogenous pressure in an autoclave, leading to the formation of crystalline this compound .
Industrial Production Methods: Industrial production of this compound often employs the fusion-hydrothermal method, where raw materials like kaolin or bauxite are fused with sodium hydroxide to form a reactive mixture. This mixture is then hydrothermally treated to produce this compound . Another innovative method is the sonohydrothermal synthesis, which combines low-frequency ultrasound with hydrothermal conditions to enhance the crystallization rate and produce smaller, more uniform particles .
Chemical Reactions Analysis
Types of Reactions: Zeolite A undergoes various chemical reactions, including ion exchange, adsorption, and catalysis. Its ion-exchange properties allow it to participate in reactions where cations like sodium, potassium, or calcium are exchanged with other cations in solution .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, potassium chloride, and calcium chloride. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving this compound depend on the specific application. For example, in water softening, this compound exchanges sodium ions for calcium and magnesium ions, resulting in softened water . In catalysis, this compound can facilitate the formation of various hydrocarbons through cracking reactions .
Scientific Research Applications
Zeolite A has a wide range of scientific research applications:
Chemistry: Used as a catalyst in petrochemical processes, such as catalytic cracking and isomerization.
Biology: Employed in the separation and purification of biomolecules due to its molecular sieving properties.
Medicine: Investigated for drug delivery systems and as a detoxifying agent in medical treatments.
Industry: Utilized in water treatment, gas separation, and as an additive in detergents for water softening.
Mechanism of Action
The mechanism of action of zeolite A is primarily based on its ion-exchange and adsorption properties. The porous structure of this compound allows it to trap and exchange cations within its framework. This ion-exchange capability is driven by the electrostatic attraction between the negatively charged aluminosilicate framework and the positively charged cations . Additionally, this compound’s adsorption properties enable it to capture and hold molecules within its pores, making it effective in gas separation and purification processes .
Comparison with Similar Compounds
Zeolite A is often compared with other zeolites, such as zeolite X, zeolite Y, and ZSM-5:
This compound’s uniqueness lies in its high ion-exchange capacity and its ability to be synthesized with precise control over its pore size and structure .
Properties
CAS No. |
68989-22-0 |
|---|---|
Molecular Formula |
Al12H54Na12O53Si12+44 |
Molecular Weight |
1839.1 g/mol |
IUPAC Name |
dodecaaluminum;dodecasodium;oxygen(2-);silicon(4+);heptacosahydrate |
InChI |
InChI=1S/12Al.12Na.27H2O.26O.12Si/h;;;;;;;;;;;;;;;;;;;;;;;;27*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q12*+3;12*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;26*-2;12*+4 |
InChI Key |
LVZAVNQYRZXWLS-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
physical_description |
Dry Powder Fine white odorless powder; [Redox Pty MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



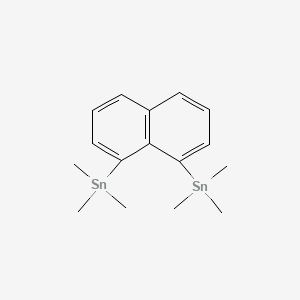
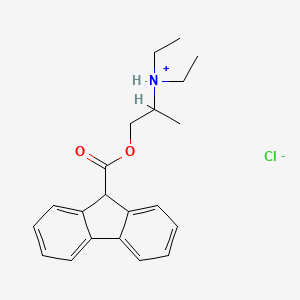

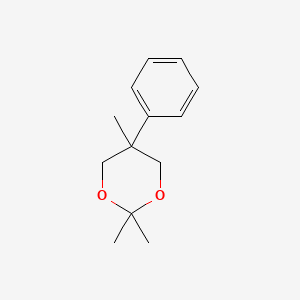


![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B13777671.png)

![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)

